molecular formula C21H22ClFN6O2 B6018783 1-[(2-chloro-4-fluorophenyl)methyl]-N-(2-morpholin-4-yl-2-pyridin-4-ylethyl)triazole-4-carboxamide

1-[(2-chloro-4-fluorophenyl)methyl]-N-(2-morpholin-4-yl-2-pyridin-4-ylethyl)triazole-4-carboxamide

Cat. No.: B6018783
M. Wt: 444.9 g/mol
InChI Key: RKDOKHJWKVAQGI-UHFFFAOYSA-N
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Description

1-[(2-chloro-4-fluorophenyl)methyl]-N-(2-morpholin-4-yl-2-pyridin-4-ylethyl)triazole-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazole ring, a morpholine group, and a pyridine moiety, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-N-(2-morpholin-4-yl-2-pyridin-4-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN6O2/c22-18-11-17(23)2-1-16(18)13-29-14-19(26-27-29)21(30)25-12-20(15-3-5-24-6-4-15)28-7-9-31-10-8-28/h1-6,11,14,20H,7-10,12-13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDOKHJWKVAQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CN(N=N2)CC3=C(C=C(C=C3)F)Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-chloro-4-fluorophenyl)methyl]-N-(2-morpholin-4-yl-2-pyridin-4-ylethyl)triazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving azides and alkynes under suitable conditions.

    Introduction of the chlorofluorophenyl group: This step may involve a nucleophilic substitution reaction where a chlorofluorobenzyl halide reacts with a nucleophile.

    Attachment of the morpholine and pyridine groups: These groups can be introduced through nucleophilic substitution or coupling reactions, often using reagents like morpholine and pyridine derivatives.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[(2-chloro-4-fluorophenyl)methyl]-N-(2-morpholin-4-yl-2-pyridin-4-ylethyl)triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or other parts of the molecule are replaced by different substituents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2-chloro-4-fluorophenyl)methyl]-N-(2-morpholin-4-yl-2-pyridin-4-ylethyl)triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(2-chloro-4-fluorophenyl)methyl]-N-(2-morpholin-4-yl-2-pyridin-4-ylethyl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[(2-chloro-4-fluorophenyl)methyl]-N-(2-morpholin-4-yl-2-pyridin-4-ylethyl)triazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

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